2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid
Description
This compound is an Fmoc-protected amino acid derivative featuring a 4-chlorophenyl substituent, a methylamino group, and an acetic acid moiety. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for amines, widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal with piperidine . The 4-chlorophenyl group enhances lipophilicity, influencing solubility and interactions in biological systems. Safety data indicate precautions for handling, including avoiding heat and ignition sources .
Properties
Molecular Formula |
C24H20ClNO4 |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C24H20ClNO4/c1-26(22(23(27)28)15-10-12-16(25)13-11-15)24(29)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-22H,14H2,1H3,(H,27,28) |
InChI Key |
UJIWVGVXNAVXFP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 4-Chlorophenylglycine or its derivatives (as the α-substituted amino acid precursor)
- Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) as the Fmoc protecting reagent
- Methylamine or methylated amino acid precursor for N-methylation
- Appropriate solvents such as tetrahydrofuran (THF), acetone, ethyl acetate
Stepwise Synthetic Route
Step 1: N-Methylation of 4-chlorophenylglycine
- The α-amino group of 4-chlorophenylglycine is methylated to form N-methyl-4-chlorophenylglycine.
- This can be achieved via reductive methylation or direct alkylation methods under controlled pH and temperature.
Step 2: Fmoc Protection of the N-Methyl Amino Group
- The N-methylated amino acid is reacted with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) in a basic aqueous-organic medium.
- Sodium bicarbonate or sodium carbonate is used to maintain pH around 8-9 to facilitate nucleophilic attack on Fmoc-OSu.
- Reaction is typically performed in acetone-water or THF-water mixtures with stirring at room temperature overnight.
Step 3: Isolation and Purification
- After reaction completion, the mixture is acidified to pH ~2-3 to precipitate the Fmoc-protected amino acid.
- Extraction with ethyl acetate removes organic impurities.
- The product is purified by recrystallization, often from ethyl acetate or Sherwood oil mixtures.
Optimized Reaction Conditions (Based on Analogous Fmoc-Sarcosine Preparation)
| Parameter | Typical Range/Value |
|---|---|
| Molar ratio (amino acid:Fmoc-OSu) | 1:0.8 to 1:1.3 |
| Base used | Sodium bicarbonate (1-6 eq) |
| Solvent | Acetone-water or THF-water mixture |
| Reaction temperature | Room temperature (20-25°C) |
| Reaction time | Overnight (12-16 hours) |
| pH during reaction | 8-9 |
| Isolation | Acidification to pH 2-3, extraction with ethyl acetate |
| Purification | Recrystallization from ethyl acetate or Sherwood oil |
Catalysts and Additives
- No catalysts are typically required for the Fmoc protection step.
- For related reactions involving acetal formation or other protecting group manipulations, pyridinium p-toluenesulfonate has been used as a catalyst in THF solvent under reflux conditions.
Example Reaction Scheme (Adapted from Patent CN102718739A)
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Chlorophenylglycine + methylamine + reductive methylation | N-methyl-4-chlorophenylglycine | Not specified |
| 2 | N-methyl-4-chlorophenylglycine + Fmoc-OSu, NaHCO3, acetone-water, rt, overnight | This compound | ~65% (analogous yields reported) |
Summary Table of Preparation Parameters
| Parameter | Details/Values |
|---|---|
| Starting Material | 4-Chlorophenylglycine |
| Amino Group Modification | N-Methylation (reductive or alkylation) |
| Fmoc Protection Reagent | Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) |
| Base | Sodium bicarbonate |
| Solvent | Acetone-water or THF-water |
| Reaction Temperature | Room temperature |
| Reaction Time | 12-16 hours |
| Isolation Method | Acidification, extraction with ethyl acetate |
| Purification | Recrystallization |
| Typical Yield | 60-70% (based on analogous compounds) |
| Catalysts/Additives | None for Fmoc protection; pyridinium p-toluenesulfonate for related acetal reactions |
Research and Literature Sources
- Patent CN102718739A describes improved methods for Fmoc-protected amino acid derivatives, emphasizing simplified steps and operational ease.
- PubChem entries for related compounds such as Fmoc-sarcosine and Fmoc-N-methylglycine provide structural and preparative context.
- Chemical databases confirm molecular formula, molecular weight, and standard protecting group chemistry for the Fmoc group.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the aromatic rings.
Reduction: Reduction reactions can target the carbonyl groups or the aromatic rings.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Bioconjugation: Used in the modification of biomolecules for research purposes.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid would depend on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl variant () increases solubility in polar solvents compared to the electron-withdrawing 4-chlorophenyl group . Aliphatic vs. Aromatic Substituents: The difluorocyclohexyl analog () replaces the aromatic ring with a fluorinated aliphatic group, altering lipophilicity and metabolic stability .
Functional Group Modifications
Stereochemical and Structural Variants
| Compound Name | Stereochemistry/Backbone | Molecular Weight (g/mol) | Applications |
|---|---|---|---|
| (2S)-(4R)-2,2-dimethyl-1,3-dioxolan-4-ylacetic acid | Chiral dioxolane backbone | ~383 | Glycosylated peptide synthesis |
| 2-cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | Cyclohexyl substituent | 379.46 | Steric shielding in constrained peptides |
Biological Activity
The compound 2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid, also known by its IUPAC name (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chlorophenyl)butanoic acid, is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antitumor effects, mechanism of action, and relevant case studies.
- Molecular Formula : C25H22ClNO4
- Molecular Weight : 435.9 g/mol
- CAS Number : 268734-29-8
- Purity : ≥95%
Antitumor Activity
Recent studies have highlighted the compound's promising antitumor properties. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
-
Mechanism of Action
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It induces G2/M phase arrest, which is crucial for preventing cancer cell proliferation.
- Case Studies
Structure-Activity Relationship (SAR)
The structure of this compound allows for multiple interactions with biological targets. The presence of the chlorophenyl group enhances lipophilicity, which may improve cellular uptake and bioavailability. The fluorenylmethoxycarbonyl moiety serves as a protective group that can be cleaved under physiological conditions, releasing the active amine form.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C25H22ClNO4 |
| Molecular Weight | 435.9 g/mol |
| CAS Number | 268734-29-8 |
| Purity | ≥95% |
| Antitumor Activity | Significant cytotoxicity |
| Mechanism | Apoptosis induction, G2/M arrest |
Research Findings
Research has indicated that derivatives of this compound can show varied biological activities depending on structural modifications. For instance, modifications to the fluorenyl group or the chlorophenyl substituent can lead to enhanced potency or altered selectivity towards specific cancer types.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection of the amino group. A common route includes reacting the precursor amino acid derivative with Fmoc chloride in dimethylformamide (DMF) or dichloromethane (DCM) under basic conditions (e.g., sodium carbonate or N-methylmorpholine) at room temperature . Yield optimization requires precise stoichiometric ratios (e.g., 1.2 equivalents of Fmoc chloride) and inert atmospheres to prevent side reactions. Automated peptide synthesizers are recommended for reproducibility in large-scale research applications .
Q. How is the Fmoc protecting group utilized in peptide synthesis with this compound, and what are its advantages over other protecting groups?
- Methodological Answer : The Fmoc group shields the amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile side chains. Unlike tert-butoxycarbonyl (Boc), Fmoc avoids the need for harsh acidic cleavage, making it compatible with sensitive functional groups like the 4-chlorophenyl moiety in this compound . Its UV-active fluorenyl moiety also aids in reaction monitoring via HPLC or TLC .
Q. Which analytical techniques are critical for confirming the identity and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify the presence of the 4-chlorophenyl (δ 7.2–7.4 ppm) and Fmoc groups (δ 4.2–4.4 ppm for the methylene bridge). Mass spectrometry (MS) provides molecular weight validation, while reversed-phase HPLC (C18 columns, acetonitrile/water gradients) assesses purity (>95% is standard for research-grade material) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies in yields often arise from solvent choice (e.g., DMF vs. THF) or base selection. For example, sodium carbonate in DMF may yield 70–80%, whereas N-methylmorpholine in DCM improves solubility and reaction homogeneity, boosting yields to 85–90% . Systematic screening via Design of Experiments (DoE) can identify optimal conditions while minimizing side products like Fmoc-deprotected byproducts .
Q. What strategies mitigate degradation of the Fmoc group during prolonged storage or under specific reaction conditions?
- Methodological Answer : The Fmoc group is susceptible to base-induced cleavage and UV degradation. Storage at –20°C under argon in anhydrous DMF or DCM extends stability. During synthesis, limiting exposure to secondary amines (e.g., piperidine) to <30 minutes and using stabilizers like 1-hydroxybenzotriazole (HOBt) reduces premature deprotection .
Q. How does the 4-chlorophenyl substituent influence the compound’s reactivity in peptide coupling reactions?
- Methodological Answer : The electron-withdrawing chlorine atom enhances the electrophilicity of the adjacent carbonyl group, accelerating coupling reactions with amino acids. However, steric hindrance from the bulky Fmoc and methylamino groups may necessitate longer reaction times (2–4 hours) when using carbodiimide coupling agents like DCC or EDC .
Q. What computational or experimental approaches are used to study the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to enzymes like proteases, guided by the compound’s hydrophobic 4-chlorophenyl and Fmoc motifs. Experimental validation employs surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
